molecular formula C25H21N5O4 B2427526 N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1215669-48-9

N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B2427526
CAS No.: 1215669-48-9
M. Wt: 455.474
InChI Key: DWDXIPCHQKNQDP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4/c1-16-11-13-17(14-12-16)34-24-23-28-29(15-22(31)26-19-8-4-6-10-21(19)33-2)25(32)30(23)20-9-5-3-7-18(20)27-24/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDXIPCHQKNQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinoxaline core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl group: This step is usually achieved through a nucleophilic substitution reaction.

    Attachment of the acetamide group: This final step involves the acylation of the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide stands out due to its unique triazoloquinoxaline core, which imparts specific chemical and biological properties not found in simpler phenolic compounds.

Biological Activity

N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores the synthesis, structure, and biological effects of this compound, emphasizing its pharmacological implications.

Chemical Structure and Properties

The molecular formula of the compound is C25H21N5O4C_{25}H_{21}N_{5}O_{4} with a molecular weight of 455.5 g/mol. The structure features a triazole ring fused with a quinoxaline moiety and is characterized by various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC25H21N5O4C_{25}H_{21}N_{5}O_{4}
Molecular Weight455.5 g/mol
CAS Number1215669-48-9

Synthesis

The synthesis of this compound involves multi-step organic reactions typically including condensation and cyclization processes. The specific synthetic pathway has been documented in various studies highlighting the efficiency and yield of the reactions used.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values comparable to established chemotherapeutics. A notable study reported that derivatives of triazole and quinoxaline showed promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial potential of related phenoxy-N-arylacetamides has been documented extensively. These compounds have shown efficacy against a range of bacterial and fungal pathogens. Specifically, this compound was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases including cancer and autoimmune disorders. The compound's anti-inflammatory activity has been assessed through several assays measuring cytokine production and inflammatory mediator release. Studies suggest that it may inhibit pro-inflammatory pathways effectively .

Case Studies

Several case studies have illustrated the biological activities of related compounds:

  • Cytotoxicity Assessment : In a study involving multicellular spheroids, derivatives similar to this compound were screened for their ability to induce apoptosis in cancer cells. Results showed significant reductions in cell viability at concentrations as low as 10 µM .
  • Antimicrobial Testing : A series of experiments conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings and the presence of specific functional groups significantly influence the biological activity of the compound. For example:

  • Electron-donating groups such as methoxy enhance anticancer activity.
  • Hydrophilic substituents improve solubility and bioavailability .

Q & A

Q. Table 1: Comparison of Synthetic Conditions for Triazoloquinoxaline Derivatives

StepReagents/ConditionsYield (%)Reference
Core cyclizationCDI, DMF, 60°C, 12 h65–75
Phenoxy substitutionK₂CO₃, DMF, 25°C, 6 h80–85
Acetamide couplingEDC/HOBt, CH₂Cl₂, 0°C → RT, 24 h70–78

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueKey Data PointsApplication
¹H NMRδ 3.8 (–OCH₃), δ 7.2–8.0 (quinoxaline H)Functional group analysis
X-ray crystallographyC–N bond length: 1.34 ÅStereochemical assignment
HRMS[M+H]⁺: m/z 449.1234 (calc. 449.1238)Molecular formula verification

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